2-(Trifluoromethyl)benzoylformic acid 2-(Trifluoromethyl)benzoylformic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13434420
InChI: InChI=1S/C9H5F3O3/c10-9(11,12)6-4-2-1-3-5(6)7(13)8(14)15/h1-4H,(H,14,15)
SMILES: C1=CC=C(C(=C1)C(=O)C(=O)O)C(F)(F)F
Molecular Formula: C9H5F3O3
Molecular Weight: 218.13 g/mol

2-(Trifluoromethyl)benzoylformic acid

CAS No.:

Cat. No.: VC13434420

Molecular Formula: C9H5F3O3

Molecular Weight: 218.13 g/mol

* For research use only. Not for human or veterinary use.

2-(Trifluoromethyl)benzoylformic acid -

Specification

Molecular Formula C9H5F3O3
Molecular Weight 218.13 g/mol
IUPAC Name 2-oxo-2-[2-(trifluoromethyl)phenyl]acetic acid
Standard InChI InChI=1S/C9H5F3O3/c10-9(11,12)6-4-2-1-3-5(6)7(13)8(14)15/h1-4H,(H,14,15)
Standard InChI Key DRTPFGVZOCBBSC-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)C(=O)O)C(F)(F)F
Canonical SMILES C1=CC=C(C(=C1)C(=O)C(=O)O)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-(Trifluoromethyl)benzoylformic acid has the following characteristics:

  • IUPAC Name: 2-Oxo-2-[2-(trifluoromethyl)phenyl]acetic acid

  • Molecular Formula: C₉H₅F₃O₃

  • Molecular Weight: 218.13 g/mol

  • CAS Registry Number: 467435-08-1 .

The compound features a ketone group (C=O) adjacent to a carboxylic acid moiety, with a trifluoromethyl (-CF₃) group at the ortho position relative to the carboxylic acid (Figure 1). This configuration introduces steric and electronic effects that modulate reactivity and intermolecular interactions.

Crystallographic and Spectroscopic Insights

  • Crystallography: While direct data for this compound is limited, related fluorinated benzoic acids exhibit tilted carboxyl groups (16.8° from the aromatic plane) and form O–H···O hydrogen-bonded dimers .

  • Hydrogen Bonding: The carboxylic acid group participates in dimerization (R₂²(8) motif), as observed in analogs like 4-nitro-2-(trifluoromethyl)benzoic acid .

  • Spectral Data:

    • IR: Expected peaks include ν(C=O) at ~1,700 cm⁻¹ (carboxylic acid) and ~1,680 cm⁻¹ (ketone).

    • ¹H NMR: Aromatic protons resonate at δ 7.5–8.2 ppm, while the carboxylic acid proton appears as a broad peak near δ 12 ppm .

Synthesis and Reaction Pathways

Oxidation of Aldehyde Precursors

A green chemistry approach involves the irradiation of 2-(trifluoromethyl)benzaldehyde with tris[2-(4,6-difluorophenyl)pyridinato-C²,N]-iridium(III) under oxygen in acetonitrile. This method achieves a 92% yield of benzoic acid derivatives :

2-(Trifluoromethyl)benzaldehydeBlue LEDs, O2Ir(dFppy)32-(Trifluoromethyl)benzoylformic acid\text{2-(Trifluoromethyl)benzaldehyde} \xrightarrow[\text{Blue LEDs, O}_2]{\text{Ir(dFppy)}_3} \text{2-(Trifluoromethyl)benzoylformic acid}

Physicochemical Properties

Physical Constants

PropertyValueReference
Melting Point~110°C (estimated)
Density1.664 g/cm³ (analog-based)
SolubilitySlight in DMSO, Methanol
pKa (Carboxylic Acid)~3.2 (predicted)

Stability and Reactivity

  • Thermal Stability: Decomposes above 247°C, consistent with fluorinated benzoic acids .

  • Hydrolytic Sensitivity: Susceptible to decarboxylation under strong acidic/basic conditions.

  • Fluorine Interactions: C–F···π contacts (2.9–3.9 Å) stabilize crystal packing .

Applications and Industrial Relevance

Pharmaceutical Intermediates

  • URAT1 Inhibitors: Trifluoromethyl-substituted benzoic derivatives are explored for gout treatment due to their ability to inhibit urate transporters (e.g., IC₅₀ = 1–347 nM for analogs) .

  • Anti-inflammatory Agents: Structural analogs are used in NSAID development, leveraging the CF₃ group’s metabolic stability .

Material Science

  • Polymer Additives: Enhances thermal resistance in coatings and adhesives .

  • Liquid Crystals: Fluorinated aromatic acids improve dielectric anisotropy in display technologies .

Agrochemicals

  • Herbicide Synthons: Serves as a precursor for fluorinated herbicides with reduced environmental persistence .

Hazard StatementPrecautionary Measure
H315: Skin irritationWear nitrile gloves
H319: Eye irritationUse safety goggles

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

  • Biological Activity Profiling: Screening against oncology and metabolic disorder targets.

  • Green Chemistry Optimization: Scaling irradiation-based methods using LED reactors .

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